molecular formula C18H17N3O4 B11087929 N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11087929
M. Wt: 339.3 g/mol
InChI Key: DZIBUUFCEJZIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a synthetic compound with diverse applications. Its chemical structure consists of a phthalazine core functionalized with a 3,4-dimethoxybenzyl group and an amide moiety.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid under appropriate conditions. The reaction typically occurs in the presence of a dehydrating agent (e.g., thionyl chloride) to facilitate the formation of the amide bond.

b. Reaction Conditions: The reaction conditions for this synthesis may vary, but a typical procedure involves refluxing the reactants in a suitable solvent (such as dichloromethane or dimethylformamide) with a catalytic amount of a base (e.g., triethylamine). After purification, Compound X can be obtained as a white crystalline solid.

c. Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using optimized conditions. The process may involve continuous flow reactors or batch reactions, ensuring efficient production.

Chemical Reactions Analysis

Compound X undergoes various chemical transformations:

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its 3,4-dimethoxybenzyl group, which enhances solubility and stability . Similar compounds include related phthalazines and amides, but none share this exact combination of substituents.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C18H17N3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-18(23)16-12-5-3-4-6-13(12)17(22)21-20-16/h3-9H,10H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

DZIBUUFCEJZIGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.